Unique Structural Topology: Direct Isoxazole-Oxazole Linkage
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid possesses a direct linkage between the 3-position of an isoxazole ring and the 5-position of an oxazole ring, creating a specific, rigid heterocyclic core [1]. This contrasts with single-ring analogs like oxazole-4-carboxylic acid or isoxazole-4-carboxylic acid, which lack this dual-ring system, and with other hybrids where rings may be connected by a linker. The target compound's structure is a key intermediate for the synthesis of specific orexin receptor antagonists, as detailed in patent literature [2]. This precise connectivity is a prerequisite for the intended downstream molecular interactions; a different isomer or a single-ring analog would produce a fundamentally different molecular shape and electronic profile, rendering it unsuitable for the same synthetic route.
| Evidence Dimension | Molecular Connectivity & Scaffold |
|---|---|
| Target Compound Data | Direct linkage between isoxazole-3-yl and oxazole-4-carboxylic acid moieties |
| Comparator Or Baseline | Single-ring analogs (e.g., oxazole-4-carboxylic acid, isoxazole-4-carboxylic acid) or other heterocyclic hybrids with different connectivity or linker groups. |
| Quantified Difference | Qualitative, structural distinction based on defined chemical connectivity (SMILES: C1=CON=C1C2=C(N=CO2)C(=O)O) |
| Conditions | Structural analysis (NMR, X-ray), synthetic utility context |
Why This Matters
For a researcher building a specific pharmacophore, the exact spatial arrangement of heteroatoms is non-negotiable; this specific building block provides the required core structure for developing orexin antagonists, whereas other building blocks do not.
- [1] Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organometallic Chemistry, 899, 120909. View Source
- [2] Merck Sharp & Dohme Corp. (2017). Piperidine isoxazole and isothiazole orexin receptor antagonists. US Patent Application 2017/0327490 A1. View Source
